![molecular formula C10H11N3O2S B1269263 3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole CAS No. 339105-87-2](/img/structure/B1269263.png)
3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole
Overview
Description
3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of sulfonyl triazoles. This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a sulfonyl group attached to a 3-methylbenzyl moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole typically involves the reaction of 3-methylbenzyl chloride with sodium azide to form 3-methylbenzyl azide. This intermediate is then reacted with sulfur dioxide and a suitable base to introduce the sulfonyl group, followed by cyclization to form the triazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide or acetonitrile.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can act as nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions often involve the use of bases like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry
Building Block for Complex Molecules
- 3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole serves as a crucial building block in synthesizing more complex molecules, particularly in drug development and agrochemicals.
Synthetic Routes
- The compound can be utilized in various synthetic routes to develop derivatives with enhanced properties or activities. Its unique structure allows for modifications that can lead to new chemical entities with potential applications in different fields.
Biology
Antimicrobial Activity
- Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain derivatives can inhibit the growth of methicillin-resistant Staphylococcus aureus (MRSA) with varying degrees of effectiveness .
Anticancer Properties
- The compound has been investigated for its anticancer potential. A study highlighted that triazole derivatives demonstrated cytotoxic effects against multiple cancer cell lines, suggesting that this compound could be developed into therapeutic agents targeting cancer cells .
Medicine
Therapeutic Applications
- The compound's ability to interact with biological targets makes it a candidate for therapeutic applications. Its mechanism often involves inhibition of specific enzymes or receptors, which can lead to desired pharmacological effects.
Case Studies
- Anticancer Activity : A study evaluated various triazole derivatives against six cancer cell lines, reporting IC50 values ranging from 1.02 to 74.28 µM. This suggests that modifications of the triazole structure can enhance its anticancer activity significantly .
- Antimicrobial Efficacy : Another investigation focused on the antibacterial activity of triazole derivatives against MRSA. The results indicated that certain modifications led to improved efficacy compared to existing antibiotics .
Mechanism of Action
The mechanism of action of 3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The triazole ring can also participate in hydrogen bonding and π-π interactions, further stabilizing the compound-protein complex.
Comparison with Similar Compounds
- 3-((3-Methylphenyl)sulfonyl)-1H-1,2,4-triazole
- 3-((4-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole
- 3-((3-Methylbenzyl)sulfonyl)-1H-1,2,3-triazole
Uniqueness: 3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole is unique due to the specific positioning of the sulfonyl group and the methyl group on the benzyl moiety. This structural arrangement can influence the compound’s reactivity and interaction with biological targets, making it distinct from its analogs.
Biological Activity
3-((3-Methylbenzyl)sulfonyl)-1H-1,2,4-triazole is a compound belonging to the triazole family, which has garnered significant attention due to its diverse biological activities. Triazoles are five-membered nitrogen-containing heterocycles known for their pharmacological properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C10H11N3O2S
- CAS Number : 338393-13-8
This compound features a sulfonyl group attached to a triazole ring, which is pivotal for its biological interactions.
Antimicrobial Activity
Triazoles have been extensively studied for their antimicrobial properties. The compound this compound has shown promising results against various microbial strains:
- Minimum Inhibitory Concentration (MIC) values indicate significant activity against pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans.
- Studies suggest that derivatives of triazoles can exhibit MIC values as low as 31.25 µg/mL against these strains, demonstrating their potential as effective antimicrobial agents .
Antiviral Activity
Recent research highlights the potential of triazole derivatives in combating viral infections. For instance:
- A class of compounds structurally related to this compound has been identified as effective inhibitors of the Yellow Fever Virus (YFV), showcasing selectivity and potency with an EC50 value of approximately 3.2 μM .
- The mechanism involves interaction with viral replication processes, suggesting a viable pathway for antiviral drug development.
Anti-inflammatory Activity
The anti-inflammatory properties of triazoles are also noteworthy:
- Compounds containing the 1,2,4-triazole moiety have been shown to inhibit pro-inflammatory markers such as TNF-α and IL-6 in macrophages activated by lipopolysaccharide (LPS) .
- This activity indicates the potential for these compounds to serve in therapeutic contexts for inflammatory diseases.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of triazole derivatives:
Compound | Substituent | MIC (μg/mL) | Activity Type |
---|---|---|---|
A | -CH₃ | 31.25 | Antimicrobial |
B | -Cl | 62.5 | Antiviral |
C | -OH | 16 | Anti-MRSA |
The presence and position of substituents on the triazole ring significantly influence the biological activity. For example, hydroxyl groups have been associated with enhanced antibacterial effects compared to other substituents .
Case Study 1: Antibacterial Efficacy
A study evaluated various triazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds derived from the triazole core exhibited MIC values significantly lower than traditional antibiotics like ciprofloxacin and vancomycin, showcasing their potential as novel antibacterial agents .
Case Study 2: Antiviral Potential
Research focusing on non-nucleoside reverse transcriptase inhibitors highlighted that certain triazole derivatives could serve dual roles against both HIV and YFV. These findings suggest that structural modifications can yield compounds with broad-spectrum antiviral activities .
Properties
IUPAC Name |
5-[(3-methylphenyl)methylsulfonyl]-1H-1,2,4-triazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S/c1-8-3-2-4-9(5-8)6-16(14,15)10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKDRHZLDFMZHOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70352801 | |
Record name | 5-[(3-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
339105-87-2 | |
Record name | 5-[(3-Methylphenyl)methanesulfonyl]-1H-1,2,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70352801 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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